molecular formula C17H23ClFNO2 B4704532 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride

Cat. No.: B4704532
M. Wt: 327.8 g/mol
InChI Key: WJEUAAIZVOJFAW-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core structure, which is a bicyclic amine, and is functionalized with a 4-fluorobenzoate group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride typically involves multiple steps:

    Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Functionalization with 4-Fluorobenzoate: The quinolizidine core is then reacted with 4-fluorobenzoic acid or its derivatives under esterification conditions to introduce the 4-fluorobenzoate group.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinolizidine core.

    Reduction: Reduced forms of the quinolizidine core or the benzoate group.

    Substitution: Substituted derivatives at the fluorobenzoate moiety.

Scientific Research Applications

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride involves its interaction with specific molecular targets. The quinolizidine core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzoate group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride stands out due to its unique combination of a quinolizidine core and a fluorobenzoate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2.ClH/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19;/h6-9,14,16H,1-5,10-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEUAAIZVOJFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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